5-bromo-7-methylisoquinoline-1-carbonitrile
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Overview
Description
5-Bromo-7-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 5-bromo-7-methylisoquinoline-1-carbonitrile typically involves the bromination of 7-methylisoquinoline-1-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
5-Bromo-7-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products. Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
5-Bromo-7-methylisoquinoline-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in the treatment of diseases such as cancer and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable tool for constructing diverse chemical structures.
Material Science: The compound is used in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-7-methylisoquinoline-1-carbonitrile depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
5-Bromo-7-methylisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives such as:
7-Methylisoquinoline-1-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-7-methylisoquinoline-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
5-Bromoisoquinoline-1-carbonitrile:
Properties
CAS No. |
1369392-95-9 |
---|---|
Molecular Formula |
C11H7BrN2 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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